

An In-depth Technical Guide to Zinc Citrate Dihydrate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc citrate dihydrate

Cat. No.: B148056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc citrate dihydrate ($Zn_3(C_6H_5O_7)_2 \cdot 2H_2O$) is an organic salt of zinc that is widely utilized in pharmaceutical, nutraceutical, and oral care products.^[1] As a bioavailable source of zinc, an essential trace element, it plays a crucial role in numerous physiological processes, including immune function, enzymatic activity, and cellular metabolism.^[2] Its antimicrobial and anti-inflammatory properties also make it a valuable ingredient in dental formulations for controlling plaque and gingivitis. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **zinc citrate dihydrate**.

Chemical and Physical Properties

Zinc citrate dihydrate is a white to off-white, odorless crystalline powder.^{[3][4]} It is slightly soluble in water and soluble in dilute mineral acids.^{[3][5]} The key chemical and physical properties are summarized in the tables below for easy reference.

Identifier	Value	Reference
Chemical Name	Trizinc bis(2-hydroxypropane-1,2,3-tricarboxylate) dihydrate	[6]
CAS Number	5990-32-9	[3][5]
Molecular Formula	C ₁₂ H ₁₄ O ₁₆ Zn ₃	[6][7]
Molecular Weight	610.4 g/mol	[6]

Physical Property	Value	Reference
Appearance	White to off-white crystalline powder	[3][4]
Odor	Odorless	[4]
Solubility in Water	Slightly soluble	[3][5]
Solubility in Dilute Acid	Soluble	[3]
Melting Point	Decomposes at 334 °C	

Structure

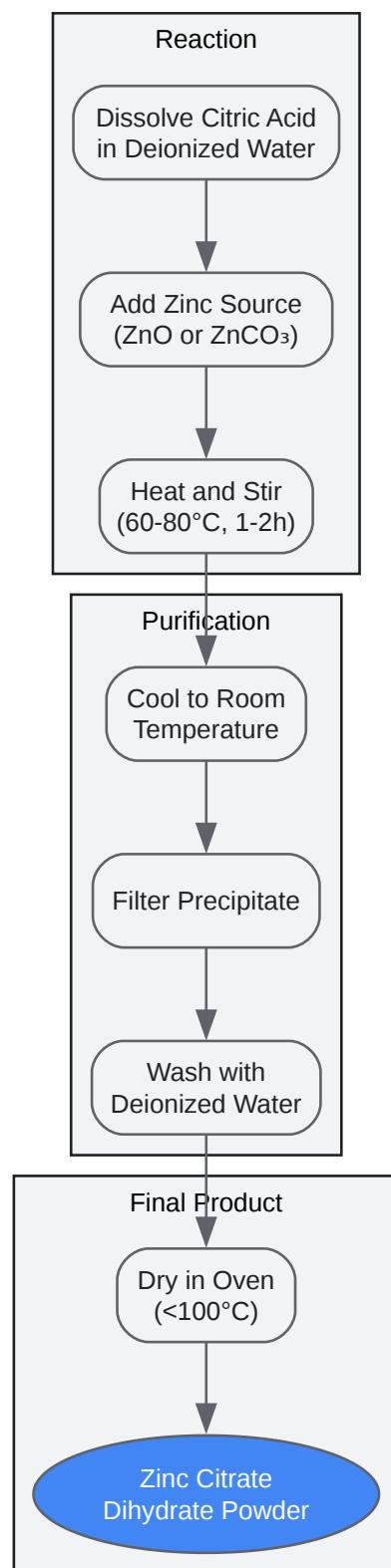
Zinc citrate dihydrate is a coordination complex consisting of three zinc ions, two citrate anions, and two water molecules. The citrate anion, being a multidentate ligand, coordinates with the zinc ions through its carboxylate and hydroxyl groups.

While the precise crystal structure of **zinc citrate dihydrate** (Zn₃(C₆H₅O₇)₂·2H₂O) is not readily available in open crystallographic databases, a representative 2D structure illustrating the coordination between zinc and citrate is presented below. It is important to note that this is a simplified representation and the actual three-dimensional structure will involve complex coordination geometries.

Caption: 2D representation of **Zinc Citrate Dihydrate** coordination.

Experimental Protocols

Synthesis of Zinc Citrate Dihydrate


A common method for the synthesis of **zinc citrate dihydrate** involves the reaction of a zinc salt with citric acid in an aqueous solution.

Materials:

- Zinc oxide (ZnO) or Zinc carbonate (ZnCO₃)
- Citric acid (C₆H₈O₇)
- Deionized water

Procedure:

- Dissolve a stoichiometric amount of citric acid in deionized water with stirring.
- Gradually add the zinc source (zinc oxide or zinc carbonate) to the citric acid solution while stirring continuously. A molar ratio of approximately 3:2 (zinc source to citric acid) is typically used.
- Heat the reaction mixture to 60-80°C and maintain this temperature for 1-2 hours to ensure complete reaction.
- Cool the solution to room temperature to allow for the precipitation of **zinc citrate dihydrate**.
- Collect the white precipitate by filtration.
- Wash the precipitate with deionized water to remove any unreacted starting materials.
- Dry the product in an oven at a temperature below 100°C to obtain the final **zinc citrate dihydrate** powder.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **zinc citrate dihydrate**.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is employed to study the decomposition pattern and thermal stability of **zinc citrate dihydrate**.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically used.

Methodology:

- Accurately weigh 5-10 mg of **zinc citrate dihydrate** into an alumina or platinum crucible.
- Place the crucible in the TGA/DSC instrument.
- Heat the sample from room temperature (e.g., 25°C) to a final temperature of around 600-800°C.
- A typical heating rate is 10°C/min.
- The analysis is usually performed under an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.
- Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

The thermal decomposition of **zinc citrate dihydrate** typically occurs in multiple stages. The initial weight loss corresponds to the removal of the two water molecules of hydration, followed by the decomposition of the anhydrous zinc citrate to zinc oxide.

X-ray Diffraction (XRD)

Powder XRD is used to confirm the crystalline nature of the synthesized **zinc citrate dihydrate** and to identify its crystal phase.

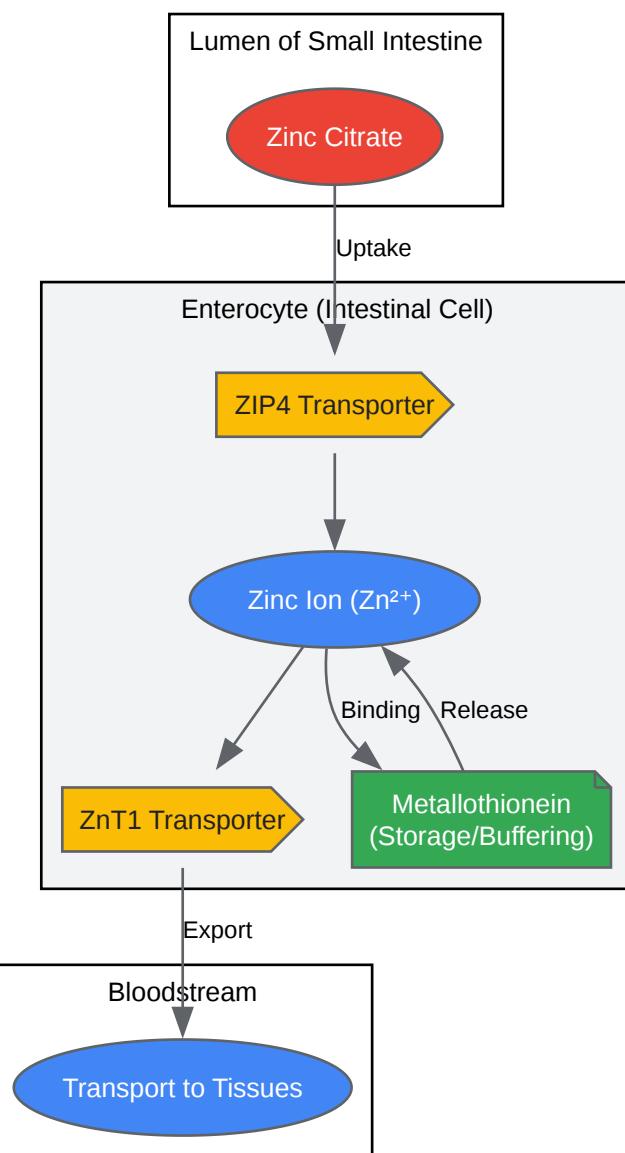
Instrumentation: A powder X-ray diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$) is commonly used.

Methodology:

- Grind the **zinc citrate dihydrate** powder to a fine, homogeneous consistency.
- Mount the powder sample on a sample holder.
- Scan the sample over a 2θ range of 5° to 80° .
- Set the step size to 0.02° and the scan speed to $2^\circ/\text{min}$.
- The resulting diffractogram, a plot of intensity versus 2θ , provides a unique fingerprint of the crystalline material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **zinc citrate dihydrate** molecule and to confirm the coordination of the citrate ligand to the zinc ions.


Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is often used for solid samples.

Methodology:

- Place a small amount of the **zinc citrate dihydrate** powder directly on the ATR crystal.
- Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- Collect a background spectrum of the empty ATR crystal prior to sample analysis.
- The resulting spectrum will show absorption bands corresponding to the vibrational modes of the carboxylate groups, hydroxyl groups, and C-H bonds in the citrate molecule, as well as bands related to the coordinated water molecules.

Biological Signaling and Mechanism of Action Zinc Absorption

As a nutritional supplement, zinc citrate provides a bioavailable source of zinc. The absorption of zinc in the small intestine is a regulated process involving specific transporter proteins.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of zinc absorption from zinc citrate.

In the lumen of the small intestine, zinc citrate dissociates to release zinc ions (Zn^{2+}). These ions are then transported into the enterocytes primarily by the Zrt- and Irt-like Protein 4 (ZIP4) transporter located on the apical membrane. Inside the enterocyte, zinc can be stored by binding to metallothionein or transported out of the cell into the bloodstream via the ZnT1 transporter on the basolateral membrane.

Mechanism of Action in Oral Care

In oral care products, zinc citrate's efficacy stems from its antimicrobial properties and its ability to inhibit the formation of dental plaque and calculus.

- **Antimicrobial Action:** Zinc ions can interfere with the metabolic processes of oral bacteria, inhibiting their growth and proliferation. This helps to reduce the overall bacterial load in the mouth.
- **Plaque Inhibition:** By reducing the number of plaque-forming bacteria, zinc citrate helps to prevent the accumulation of dental plaque on tooth surfaces.
- **Calculus Control:** Zinc ions can inhibit the crystallization of calcium phosphate, which is the primary component of dental calculus (tartar). This action helps to prevent the hardening of plaque into calculus.
- **Malodor Reduction:** Zinc ions can neutralize volatile sulfur compounds (VSCs), which are major contributors to bad breath.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Zinc citrate dihydrate, 97% | C12H20O16Zn3 | CID 71311483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zinc Chemical Product Manufacturer, Zinc Fine Chemical Supplier, Exporter [acplchemicals.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Zinc citrate dihydrate | C12H14O16Zn3 | CID 16213234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zinc Citrate | C12H10O14Zn3 | CID 11023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Zinc citrate dihydrate | 5990-32-9 [chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Zinc Citrate Dihydrate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148056#zinc-citrate-dihydrate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b148056#zinc-citrate-dihydrate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com